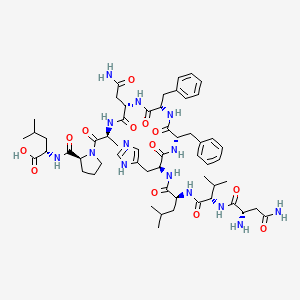
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” is a peptide composed of ten amino acids: asparagine, valine, leucine, histidine, phenylalanine, phenylalanine, asparagine, alanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biosensors and as components in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands .
Comparación Con Compuestos Similares
Similar Compounds
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu: A peptide with a specific sequence of amino acids.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Gly: Similar sequence but with glycine instead of leucine at the end.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Ser: Similar sequence but with serine instead of leucine at the end.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even a single amino acid change can significantly alter the peptide’s properties and biological activity .
Propiedades
Número CAS |
340682-40-8 |
|---|---|
Fórmula molecular |
C57H82N14O13 |
Peso molecular |
1171.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H82N14O13/c1-30(2)21-38(68-55(81)47(32(5)6)70-48(74)37(58)26-45(59)72)50(76)66-41(25-36-28-61-29-62-36)53(79)65-39(23-34-15-10-8-11-16-34)51(77)64-40(24-35-17-12-9-13-18-35)52(78)67-42(27-46(60)73)49(75)63-33(7)56(82)71-20-14-19-44(71)54(80)69-43(57(83)84)22-31(3)4/h8-13,15-18,28-33,37-44,47H,14,19-27,58H2,1-7H3,(H2,59,72)(H2,60,73)(H,61,62)(H,63,75)(H,64,77)(H,65,79)(H,66,76)(H,67,78)(H,68,81)(H,69,80)(H,70,74)(H,83,84)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1 |
Clave InChI |
HSQRWQKEMBPHOQ-PHACCDQDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


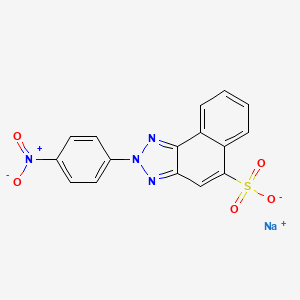
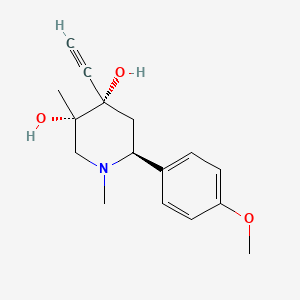



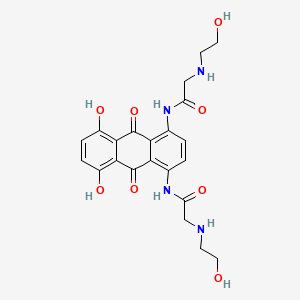
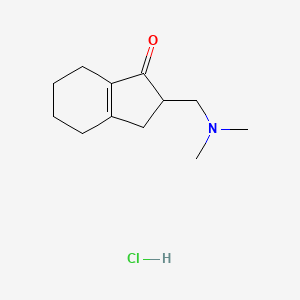
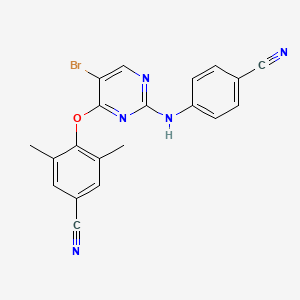

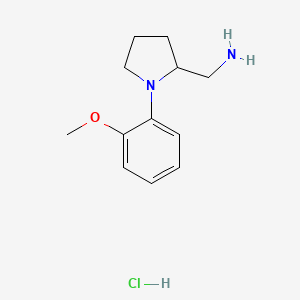
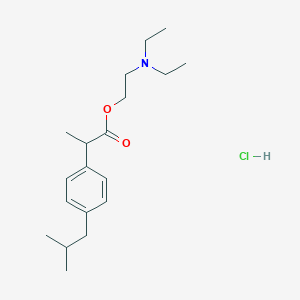
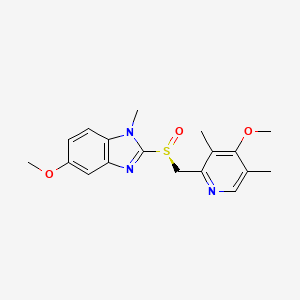

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
